Structural Uniqueness: Detetrazole Scaffold Versus Common C-3 Substituent Impurities
Cefoperazone Impurity 7 is structurally differentiated from the two most commonly monitored cefoperazone impurities by its complete absence of the 1-methyl-1H-tetrazole-5-thiol (5-MER) moiety that constitutes the C-3 substituent of the parent drug. While Impurity C (5-MER, CAS 13183-79-4, MW 116.14) is the free tetrazole thiol cleaved from the C-3 position, Impurity 7 (MW 269.34) is the detetrazole product in which the tetrazole ring has been replaced by a 5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl sulfanylacetamide bearing a cyanomethyl amide terminus [1]. This structural divergence means Impurity 7 cannot be co-eluted with or quantified as any other listed cefoperazone impurity and requires its own authenticated reference standard for accurate identification [2].
| Evidence Dimension | Molecular structure and molecular weight distinguishing Impurity 7 from other cefoperazone impurities |
|---|---|
| Target Compound Data | C9H11N5OS2; MW 269.34; detetrazole 5-(cyclopropylamino)-1,3,4-thiadiazole scaffold with N-cyanomethyl acetamide |
| Comparator Or Baseline | Impurity C (5-MER): C2H4N4S; MW 116.14; Impurity A (lactone): C23H23N5O8S; MW 529.52 |
| Quantified Difference | MW difference: +153.20 Da vs. Impurity C; −260.18 Da vs. Impurity A; structurally unrelated scaffolds |
| Conditions | Structural identity confirmed by HRMS, 1H NMR, 13C NMR; chromatographic separation achievable via RP-HPLC (C8 or C18 column) |
Why This Matters
Procurement of the correct impurity standard directly determines the validity of the HPLC method's system suitability test, where misidentification of Impurity 7 as Impurity C or another known impurity would result in a failed specificity criterion per ICH Q2(R1) and erroneous impurity quantification in the API batch.
- [1] ChemWhat. Cefoperazone Impurity 7 (CAS N/A). Molecular Weight 269.35; Formula C9H11N5OS2. Product Identification and Characterization Data. View Source
- [2] Abdelaleem, E. A. and Hussein, I. A. (2015). Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. Journal of Pharmaceutical Sciences, 104(8), 2660–2669. View Source
